molecular formula C21H23N3O6S B2836634 3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide CAS No. 451466-61-8

3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide

Cat. No. B2836634
CAS RN: 451466-61-8
M. Wt: 445.49
InChI Key: AFXWCLXKUHFVOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, one of which is a benzene ring and the other is a diazine ring . The compound has several functional groups attached to it, including a methoxyethyl group, a trimethoxyphenyl group, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a complex three-dimensional structure due to the presence of multiple functional groups .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the carboxamide group could potentially undergo hydrolysis, and the methoxy groups could potentially undergo demethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, density, and solubility .

Scientific Research Applications

Anti-Cancer Effects

TMP-containing compounds have demonstrated remarkable anti-cancer effects by targeting multiple pathways:

Additional Therapeutic Properties

TMP compounds have been associated with:

Future Directions

The future research directions for this compound could include further studies on its synthesis, properties, and potential applications. For example, it could be studied for its potential medicinal properties, given the interest in quinazoline derivatives as potential anticancer agents .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide' involves the synthesis of the quinazoline ring system followed by the introduction of the substituents at the appropriate positions. The sulfanylidene group is introduced through a thioamide intermediate. The carboxamide group is introduced through a coupling reaction with an appropriate amine. The methoxyethyl group is introduced through an alkylation reaction. The trimethoxyphenyl group is introduced through a substitution reaction.", "Starting Materials": [ "2-aminobenzonitrile", "3,4,5-trimethoxybenzaldehyde", "ethyl cyanoacetate", "methyl 2-bromoacetate", "2-methoxyethylamine", "thiourea", "sodium hydride", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "hydrochloric acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 2-phenylquinazoline", "a. Condensation of 2-aminobenzonitrile with 3,4,5-trimethoxybenzaldehyde in the presence of sulfuric acid to form 2-(3,4,5-trimethoxyphenyl)quinazoline", "b. Reduction of 2-(3,4,5-trimethoxyphenyl)quinazoline with sodium hydride in ethanol to form 2-phenylquinazoline", "Step 2: Synthesis of 3-(2-methoxyethyl)-2-phenylquinazoline", "a. Alkylation of 2-phenylquinazoline with methyl 2-bromoacetate in the presence of sodium hydride in DMF to form 3-(2-bromoethyl)-2-phenylquinazoline", "b. Reaction of 3-(2-bromoethyl)-2-phenylquinazoline with 2-methoxyethylamine in the presence of potassium carbonate in DMF to form 3-(2-methoxyethyl)-2-phenylquinazoline", "Step 3: Synthesis of 3-(2-methoxyethyl)-4-oxo-2-thioxo-2,3-dihydro-1H-quinazoline-7-carboxylic acid ethyl ester", "a. Reaction of 3-(2-methoxyethyl)-2-phenylquinazoline with thiourea in the presence of acetic anhydride to form 3-(2-methoxyethyl)-2-thioxo-2,3-dihydro-1H-quinazoline-4-carboxylic acid ethyl ester", "b. Hydrolysis of 3-(2-methoxyethyl)-2-thioxo-2,3-dihydro-1H-quinazoline-4-carboxylic acid ethyl ester with sodium hydroxide in water to form 3-(2-methoxyethyl)-4-oxo-2-thioxo-2,3-dihydro-1H-quinazoline-7-carboxylic acid", "Step 4: Synthesis of 3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide", "a. Reaction of 3-(2-methoxyethyl)-4-oxo-2-thioxo-2,3-dihydro-1H-quinazoline-7-carboxylic acid with sodium hydride in DMF to form 3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxylic acid", "b. Coupling of 3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxylic acid with 2-methoxyethylamine in the presence of hydrochloric acid to form 3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide" ] }

CAS RN

451466-61-8

Molecular Formula

C21H23N3O6S

Molecular Weight

445.49

IUPAC Name

3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C21H23N3O6S/c1-27-8-7-24-20(26)14-6-5-12(9-15(14)23-21(24)31)19(25)22-13-10-16(28-2)18(30-4)17(11-13)29-3/h5-6,9-11H,7-8H2,1-4H3,(H,22,25)(H,23,31)

InChI Key

AFXWCLXKUHFVOV-UHFFFAOYSA-N

SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)NC1=S

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.